molecular formula C13H22O2 B091728 Geranyl propionate CAS No. 105-90-8

Geranyl propionate

Cat. No. B091728
CAS RN: 105-90-8
M. Wt: 210.31 g/mol
InChI Key: BYCHQEILESTMQU-FMIVXFBMSA-N
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Description

Geranyl propionate is a compound that is synthesized through the esterification of geraniol and propionic acid. It is an ester that is commonly used as a flavoring agent and in fragrances due to its pleasant scent. The production of geranyl propionate can be achieved using chemical processes, but recent studies have focused on enzymatic methods using lipases as a more environmentally friendly and potentially cost-effective alternative. These studies have explored various aspects of the enzymatic production process, including optimization of reaction conditions, kinetic studies, and the use of novel supports for enzyme immobilization, such as multi-walled carbon nanotubes (MWCNTs) .

Synthesis Analysis

The synthesis of geranyl propionate has been extensively studied in solvent-free systems using lipase extracts from various sources. For instance, a home-made lipase extract from Penicillium crustosum was used to maximize the production of geranyl propionate through a sequential experimental design and kinetic study. Optimal conditions were identified, and the reusability of the immobilized enzymatic extract was also investigated . Similarly, commercial lipases have been employed in solvent-free systems to optimize the production of geranyl propionate, with a focus on the influence of substrates molar ratio, enzyme concentration, and temperature on the reaction conversion . Additionally, the use of CRL-MWCNTs nanobioconjugates has been proposed as an efficient and sustainable method for the production of geranyl propionate, demonstrating improved activity and stability of the lipase .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of geranyl propionate, they do mention related compounds and their synthesis. For example, the structure and reaction geometry of geranylgeranyl diphosphate synthase from Sinapis alba have been elucidated, providing insights into the binding modes of substrates and products within the enzyme's active site . This information is relevant to understanding the broader class of terpenoids to which geranyl propionate belongs.

Chemical Reactions Analysis

The chemical reactivity of geranyl derivatives has been studied, with a focus on how structural differences impact their effectiveness as electrophiles in synthetic reactions. Kinetic experiments and computational modeling have been used to identify structure-activity relationships and to understand the electronic effects that influence reactivity . These findings are important for the synthesis of various terpenoid natural products and may have implications for the synthesis of geranyl propionate.

Physical and Chemical Properties Analysis

The physical and chemical properties of geranyl propionate are influenced by the reaction conditions under which it is synthesized. Studies have shown that parameters such as temperature, molar ratio of geraniol to propionic acid, enzyme concentration, and the presence of a solvent or desiccant can significantly affect the yield and conversion rate of geranyl propionate production . These properties are crucial for the optimization of the enzymatic synthesis process and for ensuring the quality and purity of the final product.

Scientific Research Applications

  • Enzymatic Synthesis and Application in Flavor Industry :

    • Geranyl propionate can be enzymatically synthesized from geraniol and propionic acid using immobilized Candida rugosa lipase, showing potential for sustainable production in the flavor industry (Mohamad et al., 2015).
    • Another study emphasized the use of a home-made lipase extract from Penicillium crustosum for geranyl propionate production, suggesting its use as a low-cost biocatalyst for the flavor industry (Ferraz et al., 2015).
  • Alternative Synthesis Methods :

    • Rhizomucor miehei lipase immobilized on chitosan–graphene oxide beads was used for geranyl propionate synthesis, presenting an environmentally friendly alternative method (Isah et al., 2017).
    • Studies also reported on optimizing the enzymatic esterification of geraniol and propionic acid in solvent-free systems, highlighting its effectiveness over chemical-catalyzed routes (Paroul et al., 2010).
  • Use in Controlled-Release Carriers for Pheromones :

    • Geranyl propionate was used as a model pheromone in testing biopolymers and paraffin as potential controlled-release carriers for insect sex pheromones, indicating its utility in pest control (Atterholt et al., 1998).
  • Preservative and Antimicrobial Effects :

    • Research on propionic acid, a component of geranyl propionate, demonstrated its effectiveness as a preservative, showing differential effects on the survival of fungal conidia and germ tubes (Dijksterhuis et al., 2019).
  • Potential in Anti-Inflammatory Agents :

    • Geranyl flavones, related to geranyl propionate, have been studied for their anti-inflammatory properties, indicating potential applications in pharmaceuticals (Hanáková et al., 2017).
  • Synthesis Optimization and Kinetic Modeling :

    • Studies have focused on optimizing process parameters and kinetic modeling for the synthesis of geranyl esters, essential for scaling up production for industrial applications (Salvi et al., 2018).

Future Directions

The enzymatic production of Geranyl propionate from natural raw materials using environmentally friendly processes is a promising technique to overcome the drawbacks of the chemical-catalyzed route . This approach could potentially enhance the production of Geranyl propionate, making it more economically attractive and environmentally friendly .

properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHQEILESTMQU-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051540
Record name Geranyl propionate
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URL https://comptox.epa.gov/dashboard/DTXSID8051540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid/rosy, fruity odour
Record name Geranyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, 1 ml in 4 ml 80% alcohol (in ethanol)
Record name Geranyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.896-0.913
Record name Geranyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Geranyl propionate

CAS RN

105-90-8, 27751-90-2
Record name Geranyl propionate
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Record name Geranyl propionate
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Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate
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Record name 2, 3,7-dimethyl-, propanoate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate, (2E)-
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Record name Geranyl propionate
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URL https://comptox.epa.gov/dashboard/DTXSID8051540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Geranyl propionate
Source European Chemicals Agency (ECHA)
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Record name GERANYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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